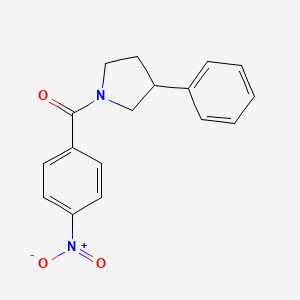
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine is an organic compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with a 4-nitrobenzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine typically involves the acylation of 3-phenylpyrrolidine with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Chloroform or dichloromethane
- Temperature: 0°C to room temperature
- Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in the presence of acetic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl group can be hydrolyzed to form the corresponding carboxylic acid and pyrrolidine derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with acetic acid
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products
Reduction: 1-(4-Aminobenzoyl)-3-phenylpyrrolidine
Substitution: Various substituted benzoyl derivatives
Hydrolysis: 4-nitrobenzoic acid and 3-phenylpyrrolidine
Scientific Research Applications
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzoyl)-3-phenylpyrrolidine involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzoyl and phenyl groups contribute to the compound’s ability to bind to specific proteins or enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrobenzoyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrrolidine ring.
4-Nitrobenzoyl chloride: Used as a reagent in the synthesis of various nitrobenzoyl derivatives.
1-(4-Nitrophenyl)-3-phenylpyrrolidine: Similar structure but with a nitrophenyl group instead of a nitrobenzoyl group.
Uniqueness
1-(4-Nitrobenzoyl)-3-phenylpyrrolidine is unique due to the presence of both a nitrobenzoyl group and a phenyl group on the pyrrolidine ring. This combination of functional groups imparts specific chemical and biological properties that are distinct from other similar compounds. The nitro group provides reactivity for further chemical modifications, while the benzoyl and phenyl groups contribute to the compound’s stability and potential interactions with biological targets.
Properties
IUPAC Name |
(4-nitrophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(14-6-8-16(9-7-14)19(21)22)18-11-10-15(12-18)13-4-2-1-3-5-13/h1-9,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAICSBIOISXTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
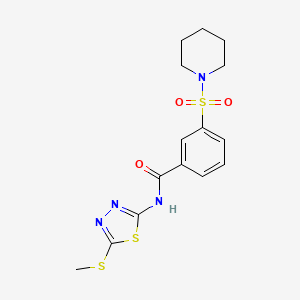

![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)
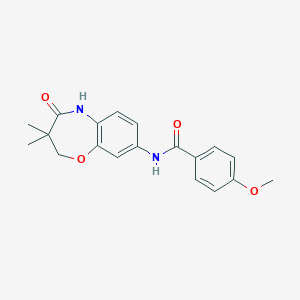
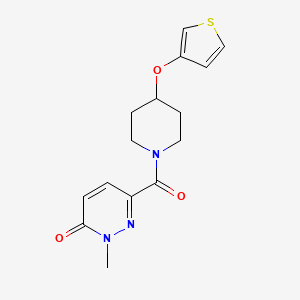
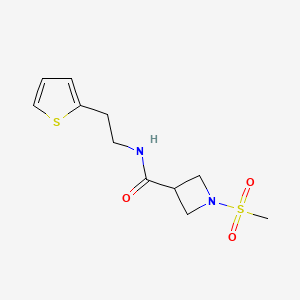
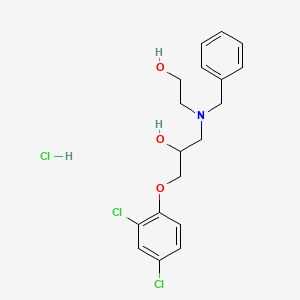
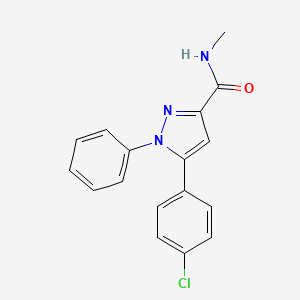
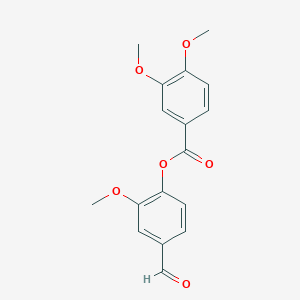
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2703346.png)
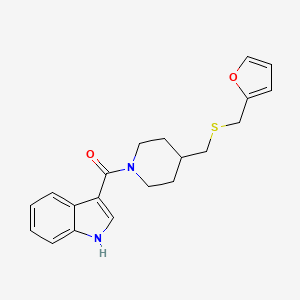
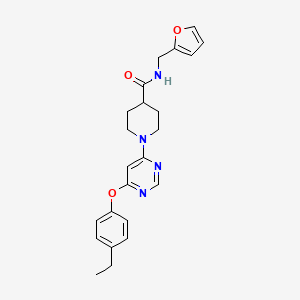
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
